molecular formula C6H2F2I2O B567295 3,4-Difluoro-2,6-diiodophenol CAS No. 1228093-47-7

3,4-Difluoro-2,6-diiodophenol

Cat. No.: B567295
CAS No.: 1228093-47-7
M. Wt: 381.887
InChI Key: CCJXITPNMWRFFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2,6-diiodophenol typically involves the iodination of a fluorinated phenol. A common method includes the reaction of a phenol derivative with iodine in the presence of sodium bicarbonate in water at room temperature for 24 hours . The reaction mixture is then treated with a saturated aqueous solution of sodium thiosulfate, followed by extraction with dichloromethane or diethyl ether. The organic layers are combined, washed, dried, and the solvent is removed under vacuum to yield the product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2,6-diiodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The phenolic group can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as organometallic compounds or halogenating agents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

3,4-Difluoro-2,6-diiodophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Difluoro-2,6-diiodophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 3,4-Difluorophenol
  • 2,6-Diiodophenol
  • 3,5-Difluoro-2,4,6-triiodophenol

Comparison: 3,4-Difluoro-2,6-diiodophenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications.

Properties

IUPAC Name

3,4-difluoro-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2I2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJXITPNMWRFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)O)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673122
Record name 3,4-Difluoro-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228093-47-7
Record name 3,4-Difluoro-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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